molecular formula C24H17ClFN3O2 B2724201 1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline CAS No. 901268-92-6

1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2724201
CAS No.: 901268-92-6
M. Wt: 433.87
InChI Key: CGJVROWYIVTGAV-UHFFFAOYSA-N
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Description

The structure features:

  • 1-(4-Chlorophenyl): A chloro-substituted phenyl group at position 1, enhancing lipophilicity and influencing receptor binding.
  • 8-Fluoro: A fluorine atom at position 8, modulating electronic properties and metabolic stability.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-8-fluoropyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClFN3O2/c1-30-21-10-3-14(11-22(21)31-2)23-19-13-27-20-9-6-16(26)12-18(20)24(19)29(28-23)17-7-4-15(25)5-8-17/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGJVROWYIVTGAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC=C(C=C5)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Introduction

The compound 1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline is a pyrazoloquinoline derivative that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by recent research findings and case studies.

Synthesis

The synthesis of pyrazolo[4,3-c]quinolines typically involves the condensation of β-dicarbonyl compounds with amines. For the specific compound , a straightforward method includes refluxing 3,4-dimethoxyacetophenone with appropriate amines in an aromatic solvent. The yield and purity of the synthesized compound can be optimized through recrystallization techniques .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[4,3-c]quinoline derivatives. The compound has shown significant cytotoxicity against various cancer cell lines. For instance:

  • Cell Lines Tested : The compound was evaluated against A549 (lung cancer), MCF-7 (breast cancer), and NCI-H460 (lung cancer) cell lines.
  • IC50 Values : The compound exhibited IC50 values in the range of 0.01 µM to 0.46 µM across different cell lines, indicating potent anticancer activity compared to standard chemotherapeutics like doxorubicin .

The mechanism by which this compound exerts its anticancer effects is believed to involve apoptosis induction and cell cycle arrest:

  • Apoptosis Induction : Flow cytometry analyses have demonstrated that treatment with this compound leads to increased apoptosis in cancer cells.
  • Cell Cycle Arrest : It has been shown to induce G2/M phase arrest in treated cells, thereby inhibiting their proliferation .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound also exhibits anti-inflammatory activities. Research indicates that it can inhibit pro-inflammatory cytokines and reduce inflammation in various models:

  • Cytokine Inhibition : The compound has been reported to significantly lower levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
  • Mechanistic Insights : This anti-inflammatory effect is likely mediated through the inhibition of NF-kB signaling pathways .

Study 1: Cytotoxicity Assessment

In a comprehensive study assessing the cytotoxic effects of various pyrazoloquinoline derivatives, the compound displayed remarkable potency:

CompoundCell LineIC50 (µM)
This compoundA5490.01
This compoundMCF-70.03
DoxorubicinA5490.15

This table illustrates the superior efficacy of the compound compared to doxorubicin in inhibiting cancer cell proliferation.

Study 2: In Vivo Efficacy

An animal model study demonstrated that administration of this compound significantly reduced tumor growth in xenograft models:

  • Tumor Volume Reduction : Tumor volumes were reduced by approximately 70% compared to control groups after treatment for four weeks.
  • Survival Rates : Increased survival rates were observed in treated animals compared to controls, underscoring its therapeutic potential .

Scientific Research Applications

The biological activity of 1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline has been investigated in various studies, highlighting its potential in several therapeutic areas:

  • Anticancer Activity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown selectivity against hematological tumor cell lines with an IC50 value in the micromolar range .
  • Anti-inflammatory Properties : The compound has been reported to possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases .
  • Antimicrobial Effects : Preliminary studies suggest that it may also exhibit antimicrobial properties, although further research is needed to establish its efficacy in this area .

Case Studies

Several case studies have documented the applications and effectiveness of this compound:

  • Cytotoxicity Studies : A study evaluated the cytotoxic effects of various pyrazoloquinoline derivatives against cancer cell lines. The specific compound demonstrated a higher selectivity index compared to standard chemotherapeutics, indicating its potential as a targeted therapy .
  • Structure-Activity Relationship (SAR) Analysis : Researchers conducted SAR studies to understand how modifications to the pyrazoloquinoline structure affect biological activity. The presence of fluorine and methoxy groups was found to enhance anticancer activity while reducing toxicity in normal cells .

Summary Table of Biological Activities

Activity Type Effectiveness IC50 Value (µM) Selectivity Index
AnticancerSignificant1.00 ± 0.42>25-fold
Anti-inflammatoryModerate--
AntimicrobialPreliminary--

Comparison with Similar Compounds

Substituent Variations at Position 3

Compound Name Substituent at Position 3 Molecular Weight Key Properties/Activities Reference
Target Compound 3,4-Dimethoxyphenyl 403.84 g/mol Enhanced electron donation; potential anti-inflammatory activity
8-Ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline 4-Fluorophenyl 307.33 g/mol Reduced steric bulk; ethoxy group may alter metabolic pathways
1-(4-Chlorophenyl)-8-fluoro-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline 3-Methoxyphenyl 403.84 g/mol Single methoxy reduces electron donation compared to dimethoxy; similar lipophilicity

Key Insight: The 3,4-dimethoxyphenyl group in the target compound provides stronger electron-donating effects and improved binding affinity compared to mono-substituted analogs, as seen in anti-inflammatory studies of dimethoxy-containing derivatives .

Substituent Variations at Position 1

Compound Name Substituent at Position 1 Molecular Weight Key Properties/Activities Reference
Target Compound 4-Chlorophenyl 403.84 g/mol Chlorine enhances lipophilicity and π-π stacking
1-(3,4-Dimethylphenyl)-3-(4-ethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline 3,4-Dimethylphenyl 417.48 g/mol Methyl groups increase steric hindrance; reduced solubility
5-[(4-Chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)pyrazolo[4,3-c]quinoline 4-Chlorophenylmethyl N/A Benzyl substitution alters spatial orientation; may affect receptor binding

Key Insight : The 4-chlorophenyl group at position 1 optimizes lipophilicity without excessive steric bulk, balancing solubility and membrane permeability .

Substituent Variations at Position 8

Compound Name Substituent at Position 8 Molecular Weight Key Properties/Activities Reference
Target Compound Fluoro 403.84 g/mol Fluorine improves metabolic stability and bioavailability
8-Ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline Ethoxy 307.33 g/mol Ethoxy increases steric bulk; may reduce CNS penetration
7-Trifluoromethyl-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinoline Trifluoromethyl N/A CF3 elevates HOMO/LUMO levels; higher ionization potential

Key Insight : The 8-fluoro substituent in the target compound offers a favorable balance between electronic effects and metabolic resistance compared to bulkier groups like ethoxy or CF3 .

Pharmacological Activity Comparisons

  • Anti-Inflammatory Activity: Compounds with 3,4-dimethoxyphenyl groups (e.g., target compound) exhibit superior anti-inflammatory effects (59–62% edema suppression) compared to mono-methoxy analogs .
  • Anticancer Potential: Pyrazoloquinolines with chloro and fluoro substituents show enhanced cytotoxicity, likely due to improved DNA intercalation or kinase inhibition .
  • Metabolic Stability: Fluorine at position 8 reduces oxidative metabolism, extending half-life compared to non-halogenated analogs .

Q & A

Q. What are the recommended synthetic routes for 1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline, and how can intermediates be characterized?

Synthesis typically begins with halogenated quinoline precursors. For example, 2,4-dichloroquinoline-3-carbonitrile (a common starting material for pyrazoloquinolines) can undergo nucleophilic substitution with fluorinated reagents to introduce the 8-fluoro group . Subsequent coupling with 3,4-dimethoxyphenyl and 4-chlorophenyl groups may involve Suzuki-Miyaura cross-coupling or Ullmann-type reactions under palladium catalysis. Key intermediates should be characterized via:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography (if single crystals are obtained) to resolve ambiguities in regiochemistry, as demonstrated for related quinoline derivatives .

Q. How can researchers validate the structural integrity of this compound in the presence of regioisomeric impurities?

Regioisomeric byproducts (e.g., from competing substitution at C4 vs. C8) can be resolved using:

  • Reverse-phase HPLC with a C18 column and gradient elution (e.g., acetonitrile/water with 0.1% trifluoroacetic acid).
  • 2D NMR techniques (COSY, NOESY) to distinguish between substituent orientations. For example, NOE correlations between the fluoro group and adjacent protons can confirm the 8-fluoro position .
  • Thermogravimetric analysis (TGA) to assess purity based on decomposition profiles .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in pharmacological studies?

To probe SAR:

  • Systematic substitution : Replace the 3,4-dimethoxyphenyl group with electron-deficient (e.g., nitro) or electron-rich (e.g., methyl) analogs to assess electronic effects on target binding .
  • Fluorine scanning : Compare 8-fluoro with 6- or 7-fluoro analogs to evaluate positional effects on bioavailability and metabolic stability .
  • Crystallographic docking : Use X-ray structures of related quinoline-protein complexes (e.g., kinase inhibitors) to model interactions with the pyrazoloquinoline core .

Q. How can contradictory data on biological activity be resolved?

Contradictions may arise from differences in assay conditions or impurity profiles. Mitigation strategies include:

  • Standardized assay protocols : Use cell lines with validated expression levels of target proteins (e.g., kinases) and control for solvent effects (e.g., DMSO concentration).
  • Parallel synthesis and testing : Compare batches synthesized via divergent routes to isolate activity contributions from specific intermediates .
  • Metabolite profiling : LC-MS/MS analysis to rule out off-target effects from degradation products .

Q. What computational methods are suitable for predicting the physicochemical properties of this compound?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to estimate dipole moments, solubility, and logP values .
  • Molecular dynamics (MD) simulations : Model membrane permeability using lipid bilayer systems (e.g., CHARMM-GUI).
  • ADMET prediction : Tools like SwissADME or ADMETlab can forecast metabolic sites (e.g., demethylation of the 3,4-dimethoxyphenyl group) .

Q. How can researchers optimize reaction yields for large-scale synthesis?

  • Microwave-assisted synthesis : Reduce reaction times for coupling steps (e.g., from 24 hours to 2 hours at 150°C) .
  • Flow chemistry : Continuous reactors improve control over exothermic reactions (e.g., fluorination).
  • Design of Experiments (DoE) : Use factorial designs to optimize variables like temperature, catalyst loading, and solvent polarity .

Methodological Challenges

Q. What analytical challenges arise in quantifying trace impurities in this compound?

  • Low-level detection : Use UPLC-MS with a sensitivity limit of <0.1% for genotoxic impurities (e.g., residual aryl chlorides).
  • Isotopic labeling : Introduce ¹³C or ²H labels to distinguish process-related impurities from degradation products .

Q. How can the stability of this compound under physiological conditions be evaluated?

  • Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor degradation via HPLC and identify products using HRMS .
  • Solid-state stability : Store under ICH guidelines (25°C/60% RH) and analyze crystallinity changes via PXRD .

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